(R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride
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Overview
Description
®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base like pyridine or triethylamine.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It can be incorporated into peptides and proteins to study their structure and function.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues in the active site of enzymes or binding pockets of receptors.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.
4-(p-Tolyl)butanoic acid: Lacks the amino group, making it less versatile in chemical reactions.
3-Amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino group and a carboxylic acid group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3R)-3-amino-4-(4-methylphenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJTZKGPNYDSGW-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647451 |
Source
|
Record name | (3R)-3-Amino-4-(4-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177839-85-9 |
Source
|
Record name | (3R)-3-Amino-4-(4-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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